molecular formula Cl4H6N2Pt B101122 Diamminetetrachloroplatinum CAS No. 16893-05-3

Diamminetetrachloroplatinum

Cat. No. B101122
CAS RN: 16893-05-3
M. Wt: 371 g/mol
InChI Key: RBHOYUZKIANPPG-UHFFFAOYSA-J
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Description

Diamminetetrachloroplatinum, also known as trans-Diamminetetrachloroplatinum(IV), is a platinum-based compound with the linear formula Pt(NH3)2Cl4 . It is used in various scientific and industrial applications .


Synthesis Analysis

The reduction process of trans-Diamminetetrachloroplatinum(IV) by L-cysteine and DL-homocysteine has been characterized in previous studies . The process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] .


Molecular Structure Analysis

The molecular formula of Diamminetetrachloroplatinum is H6Cl4N2Pt . The structure of this compound includes two ammine ligands and four chloride ligands attached to a central platinum atom .


Chemical Reactions Analysis

The reduction of Diamminetetrachloroplatinum(IV) by L-cysteine and DL-homocysteine has been studied extensively . The reaction mechanism involves all possible protolytic species of L-cysteine and DL-homocysteine, which attack one of the two apically coordinated chlorides in parallel .

Scientific Research Applications

Enhanced Drug Delivery

Diamminetetrachloroplatinum: has been utilized in the development of nanodelivery systems for targeted drug delivery. Ultrasmall iron oxide nanoparticles, less than 10 nm in size, have been loaded with this compound, which acts as a prodrug of cisplatin (II). These nanoparticles have shown promise in enhancing the delivery of the drug to cancer cells, particularly in ovarian cancer models. The cellular uptake and subsequent platination of mitochondrial and nuclear DNA were quantitatively measured, revealing significant incorporation into the DNA within cells .

Cellular Toxicity Mechanisms

Research has also delved into the cellular toxicity mechanisms of Diamminetetrachloroplatinum when used in conjunction with nanotechnology. The role of autophagy in the presence of Pt (IV) prodrug-loaded nanoparticles has been a focal point. This is crucial for understanding how cancer cells respond to the treatment and how they might develop resistance or sensitivity to the drug .

Kinetic and Mechanistic Analyses in Human Plasma

The reduction behavior of Diamminetetrachloroplatinum in human plasma has been studied to understand its kinetic and mechanistic properties. The interaction with ascorbic acid and dominant thiols in plasma provides insights into the drug’s stability and reactivity before it enters cells. This knowledge is essential for predicting the drug’s behavior in a physiological environment and optimizing its therapeutic efficacy .

Antitumor Activity

The antitumor activity of Diamminetetrachloroplatinum has been compared with other platinum complexes. Studies have been conducted on mice bearing solid tumors and leukemia cells to evaluate the effectiveness of this compound. Such research contributes to the development of new cancer therapies and the understanding of how different platinum complexes can be used to treat various forms of cancer .

Safety And Hazards

Diamminetetrachloroplatinum(IV) is classified as having acute toxicity, serious eye damage, and can cause skin and respiratory sensitization . It is toxic if swallowed and may cause an allergic skin reaction .

Future Directions

The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .

properties

IUPAC Name

azane;platinum(4+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOYUZKIANPPG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H6N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937639
Record name Platinum(4+) chloride--ammonia (1/4/2)
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Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminetetrachloroplatinum

CAS RN

16893-06-4, 16893-05-3, 16949-90-9
Record name trans-Diamminetetrachloroplatinum
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Diamminetetrachloroplatinum
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diamminetetrachloroplatinum
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Record name Diamminetetrachloroplatinum(II)
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Record name Diamminetetrachloroplatinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?

A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]

Q2: What are the structural characteristics of Diamminetetrachloroplatinum?

A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []

Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?

A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []

Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?

A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []

Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?

A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.

Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?

A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.

Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?

A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []

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